2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid

Description

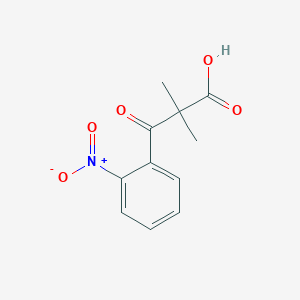

2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid is a nitroaromatic compound featuring a propanoic acid backbone with two methyl groups at the C2 position and a 2-nitrophenyl group attached to the ketone at C3. Its molecular formula is inferred as C${11}$H${11}$NO$_5$, based on structural analogs like ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7) , adjusted for the carboxylic acid group and methyl substituents. The ortho-nitro group introduces steric and electronic effects, influencing reactivity and stability. This compound is likely synthesized via methods analogous to those for related esters, such as condensation or coupling reactions (e.g., DCC-mediated amidation) .

Properties

Molecular Formula |

C11H11NO5 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

2,2-dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid |

InChI |

InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-5-3-4-6-8(7)12(16)17/h3-6H,1-2H3,(H,14,15) |

InChI Key |

LWPZLJAUFQGNGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid typically involves the nitration of a suitable precursor, followed by a series of reactions to introduce the dimethyl and oxo groups One common method involves the nitration of 2-methylbenzoic acid, followed by a Friedel-Crafts acylation to introduce the oxo group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.

Major Products Formed

Oxidation: The major product is 2,2-Dimethyl-3-(2-aminophenyl)-3-oxopropanoic acid.

Reduction: The major product is 2,2-Dimethyl-3-(2-nitrophenyl)-3-hydroxypropanoic acid.

Substitution: The major products depend on the substituent introduced, such as 2,2-Dimethyl-3-(2-methoxyphenyl)-3-oxopropanoic acid.

Scientific Research Applications

2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The dimethyl groups contribute to the compound’s hydrophobicity and influence its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Key Observations :

- Functional Groups : Carboxylic acids (target compound) are more polar and acidic (pKa ~2-3) than esters (e.g., CAS 52119-38-7, pKa ~4-5), affecting solubility and interaction with biological targets .

- Methyl Groups: The 2,2-dimethyl substituents enhance lipophilicity (logP ~1.5-2.0 estimated) compared to non-methylated analogs like CAS 38335-24-9 .

Physicochemical Properties

Biological Activity

2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry. The compound is characterized by a unique structure that includes a nitrophenyl group, which contributes to its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 237.21 g/mol. The structure can be represented as follows:

This compound features a propanoic acid backbone with two methyl groups at the second carbon position and a para-nitrophenyl group attached to the third carbon. The presence of the nitrophenyl group imparts distinctive chemical properties, making it a subject of interest in various fields of research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and mitochondrial dysfunction. For instance, treatment with this compound has been shown to increase reactive oxygen species (ROS) levels, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 20 | Induction of apoptosis via ROS generation |

| MCF7 (Breast) | 15 | Mitochondrial dysfunction and cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of proliferation |

The biological effects of this compound are largely attributed to its ability to participate in redox reactions . The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, influencing various biochemical processes. These interactions can lead to alterations in enzyme activities and signaling pathways associated with cell growth and survival .

Key Pathways Affected

- Apoptosis Pathway : Induces caspase activation leading to programmed cell death.

- Cell Cycle Regulation : Alters the expression of cyclins and cyclin-dependent kinases.

- Oxidative Stress Response : Modulates antioxidant enzyme levels, contributing to increased ROS levels.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Antibacterial Activity : A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 30 µg/mL against tested pathogens, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Study : In vitro assessments using HCT116 colon cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value indicating potent anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.